molecular formula C13H17BrN2O B5736076 N-(2-bromo-4-methylphenyl)-2-(1-pyrrolidinyl)acetamide

N-(2-bromo-4-methylphenyl)-2-(1-pyrrolidinyl)acetamide

Cat. No.: B5736076
M. Wt: 297.19 g/mol
InChI Key: WGVUFRWSIZGGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-2-(1-pyrrolidinyl)acetamide, also known as Brorphine, is a research chemical that belongs to the class of opioids. It is a potent agonist of the mu-opioid receptor and has been used in scientific research to study the effects of opioids on the body. Brorphine is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are still being studied.

Mechanism of Action

N-(2-bromo-4-methylphenyl)-2-(1-pyrrolidinyl)acetamide acts as a full agonist of the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. It binds to the receptor and activates it, leading to the release of endorphins and other neurotransmitters that reduce pain perception and produce feelings of pleasure. The mechanism of action of this compound is similar to that of other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia, sedation, and euphoria in animal studies. It has also been shown to cause respiratory depression, which is a common side effect of opioids. This compound has a high affinity for the mu-opioid receptor, which means that it binds tightly to the receptor and produces strong effects at low doses. However, it also has a high potential for abuse and dependence, which limits its use in scientific research.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4-methylphenyl)-2-(1-pyrrolidinyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. It can be used to study the effects of opioids on pain perception and reward pathways in the brain, as well as their potential for abuse and dependence. However, this compound also has several limitations, including its high potential for abuse and dependence, which can affect the results of experiments. It is also a relatively new compound, and its long-term effects on the body are still unknown.

Future Directions

There are several future directions for the study of N-(2-bromo-4-methylphenyl)-2-(1-pyrrolidinyl)acetamide and other opioids. One area of research is the development of new opioids that have fewer side effects and a lower potential for abuse and dependence. Another area of research is the study of the long-term effects of opioids on the body, including their effects on the immune system and the development of tolerance and withdrawal. Finally, researchers are also exploring the use of opioids in the treatment of chronic pain, as well as their potential for treating other conditions, such as depression and anxiety.
Conclusion
In conclusion, this compound is a research chemical that has been used in scientific research to study the effects of opioids on the body. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are still being studied. This compound has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, but it also has several limitations, including its high potential for abuse and dependence. Future research will continue to explore the potential uses and risks of this compound and other opioids.

Synthesis Methods

The synthesis of N-(2-bromo-4-methylphenyl)-2-(1-pyrrolidinyl)acetamide involves the reaction of 2-bromo-4-methylbenzylamine with pyrrolidine-2-one in the presence of acetic anhydride and trifluoroacetic acid. The resulting product is purified through recrystallization to obtain this compound in its pure form. The purity of this compound is crucial for its use in scientific research, as impurities can affect the results of experiments.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been used in scientific research to study the effects of opioids on the body. It is a potent agonist of the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. This compound has been used to study the binding affinity of opioids to the mu-opioid receptor, as well as their effects on pain perception and reward pathways in the brain.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-10-4-5-12(11(14)8-10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVUFRWSIZGGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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